molecular formula C21H26N2O3 B268934 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide

4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide

Cat. No. B268934
M. Wt: 354.4 g/mol
InChI Key: HJBODLYGJYGJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide is related to its ability to inhibit the activity of histone deacetylases. Histone deacetylases play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in cellular metabolism, including acetylcholinesterase and butyrylcholinesterase. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has also been found to exhibit anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide in lab experiments is its well-characterized mechanism of action, which makes it a valuable tool for studying the role of histone deacetylases in various cellular processes. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide in lab experiments is its potential toxicity, particularly at high concentrations. Careful dose optimization and toxicity studies are therefore necessary when using 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide in lab experiments.

Future Directions

There are several potential future directions for research on 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide. One area of interest is the development of more potent and selective histone deacetylase inhibitors based on the structure of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide. Another potential direction is the investigation of the role of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide in other cellular processes, such as autophagy and DNA repair. Finally, the use of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide as a diagnostic tool for cancer could be further explored, particularly in combination with imaging techniques such as positron emission tomography.

Synthesis Methods

The synthesis of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide involves the reaction of 3,5-dimethylphenol with ethyl chloroformate to obtain 3,5-dimethylphenyl chloroformate. This intermediate is then reacted with N,N-diethylethylenediamine to obtain the final product, 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide. The synthesis of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has been optimized to improve yield and purity, and various modifications of the reaction conditions have been reported in the literature.

Scientific Research Applications

4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells and can be detected using imaging techniques.

properties

Product Name

4-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C21H26N2O3/c1-5-23(6-2)21(25)17-7-9-18(10-8-17)22-20(24)14-26-19-12-15(3)11-16(4)13-19/h7-13H,5-6,14H2,1-4H3,(H,22,24)

InChI Key

HJBODLYGJYGJKV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.